4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-2-tert-butyl-6-iodo-[1,3]oxazolo[4,5-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrIN2O3/c1-11(2,3)10-14-5-6(18-10)4(9(16)17)8(13)15-7(5)12/h1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYVLVKDZZLHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(N=C(C(=C2O1)C(=O)O)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrIN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601136636 | |
| Record name | Oxazolo[4,5-c]pyridine-7-carboxylic acid, 4-bromo-2-(1,1-dimethylethyl)-6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601136636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305325-12-5 | |
| Record name | Oxazolo[4,5-c]pyridine-7-carboxylic acid, 4-bromo-2-(1,1-dimethylethyl)-6-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305325-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazolo[4,5-c]pyridine-7-carboxylic acid, 4-bromo-2-(1,1-dimethylethyl)-6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601136636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, including synthesis methods, pharmacological effects, and case studies.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a bromine atom, an iodine atom, and a tert-butyl group on an oxazole-pyridine framework, which may contribute to its biological properties.
Synthesis
The synthesis of this compound can be achieved through various methods. A notable synthetic route involves the use of commercially available precursors such as picolinic acid. The process typically includes steps like amidation followed by cyclization to form the desired oxazole derivative.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazole-pyridine compounds can inhibit the growth of various bacterial strains.
Anti-inflammatory Effects
Some studies suggest that this compound may possess anti-inflammatory properties. For example, it has been observed to reduce the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.
Anticancer Properties
There is emerging evidence that suggests potential anticancer activity. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.
Case Studies
-
Case Study 1: Antimicrobial Testing
- Objective : Evaluate the antimicrobial efficacy against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Results : The compound displayed a significant zone of inhibition compared to control groups, indicating strong antimicrobial activity.
-
Case Study 2: Anti-inflammatory Activity
- Objective : Assess the impact on cytokine production.
- Method : ELISA assays were conducted on treated macrophage cultures.
- Results : A marked reduction in TNF-alpha levels was observed, suggesting effective anti-inflammatory action.
-
Case Study 3: Anticancer Activity
- Objective : Investigate effects on human breast cancer cell lines.
- Method : MTT assay was used to measure cell viability post-treatment.
- Results : The compound significantly reduced cell viability in a dose-dependent manner.
Table 1: Summary of Biological Activities
| Activity Type | Method Used | Key Findings |
|---|---|---|
| Antimicrobial | Disk diffusion | Significant inhibition of S. aureus |
| Anti-inflammatory | ELISA | Reduction in TNF-alpha production |
| Anticancer | MTT assay | Dose-dependent reduction in cell viability |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 7
The substituent at position 7 significantly influences physicochemical properties and reactivity. Key analogs include:
Key Observations:
- Polarity and Solubility: The carboxylic acid analog exhibits higher aqueous solubility compared to the dimethoxymethyl and chloro derivatives due to its ionizable group.
- Reactivity: The -COOH group enables conjugation (e.g., amide bond formation), while the dimethoxymethyl group serves as a protective intermediate for synthetic routes .
- Commercial Status: The chloro derivative is available at a high cost ($1,395.80 USD/1g), whereas the carboxylic acid variant is discontinued .
Heterocyclic Core Modifications
Comparisons with structurally related heterocycles highlight the influence of the oxazolo-pyridine scaffold:
Pyrrolo[3,2-d]pyrimidine-6-carboxylic Acid
- Example: 7-Bromo-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid (CAS: 20419-73-2) .
- Key Differences: The pyrrolo-pyrimidine core introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. This compound is used in kinase inhibitor research, contrasting with the oxazolo-pyridine's applications in medicinal chemistry intermediates.
Imidazo[4,5-b]pyridine Derivatives
Substituent Position Effects (NMR and Reactivity)
Evidence from triazolopyrimidine studies (e.g., [1,2,4]triazolo[1,5-c]pyrimidines vs. [1,2,4]triazolo[4,3-c]pyrimidines) demonstrates that substituent positioning alters NMR chemical shifts and thermal stability . For oxazolo-pyridines:
- Iodo/bromo groups at positions 4/6 enable Suzuki-Miyaura cross-coupling reactions, a common strategy in pharmaceutical synthesis.
Preparation Methods
Key Preparation Steps and Methods
Protection and Functional Group Manipulation
Initial steps involve protection of phenolic or amino groups to prevent side reactions during subsequent steps. For example, protection with methoxyethoxy or dimethoxymethyl groups is common to stabilize intermediates during halogenation or coupling reactions.
The use of MEMCl (2-methoxyethoxymethyl chloride) in an aprotic solvent to protect hydroxyl groups on aromatic rings has been reported. This step is crucial for obtaining stable intermediates for further functionalization.
Halogenation and Boronic Acid Formation
Selective bromination and iodination are introduced on the pyridine and oxazole rings. The bromine is typically introduced at the 4-position and iodine at the 6-position of the oxazolo-pyridine system.
Formation of boronic acid derivatives from bromomethyl intermediates via reaction with trimethyl borate in the presence of catalysts is a critical step. These boronic acids serve as coupling partners in Suzuki-Miyaura cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura coupling reaction is employed to couple boronic acid intermediates with halogenated pyridine derivatives, facilitating the construction of the oxazolo[4,5-c]pyridine core with the desired substitution pattern.
Typical catalysts include [1,1'-bis(diphenylphosphino)ferrocene] palladium dichloride, with sodium carbonate as the base, in mixed solvents such as DMF and THF under nitrogen atmosphere at temperatures around 75°C for 6 hours.
This step yields key intermediates with high yields (around 80-82%) and good purity, as confirmed by HPLC analysis.
Oxidation and Deprotection
Oxidation steps using tert-butyl hydroperoxide and iodine convert intermediates to ketone or carboxylic acid functionalities at the 7-position of the pyridine ring.
Deprotection of MEM groups is performed using titanium tetrachloride in methylene chloride at room temperature, yielding the free hydroxyl or carboxylic acid groups with high efficiency (yield ~99%).
Representative Synthetic Procedure Summary
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Protection of 4-bromo-2-bromomethylphenol with MEMCl | MEMCl, aprotic solvent, molar ratio 1:1.05-1.5 | Not specified | Protects phenol for stability |
| 2 | Formation of boronic acid derivative from protected bromomethyl compound | Trimethyl borate, catalyst | Not specified | Prepares for Suzuki coupling |
| 3 | Suzuki-Miyaura coupling with 2-bromopyridine | Pd(dppf)Cl2, Na2CO3, DMF/THF, 75°C, 6h | 80.8 - 81.8 | High yield, HPLC confirmed |
| 4 | Oxidation to ketone/carboxylic acid | t-butyl hydroperoxide, iodine, water, 80°C, 6h | 99 | Complete conversion by HPLC |
| 5 | Deprotection of MEM group | TiCl4, CH2Cl2, RT, 4h | 99 | Clean removal of protecting group |
Research Findings and Considerations
The synthetic method described in patent CN110746345B emphasizes mild reaction conditions without requiring extremely low temperatures or hazardous reagents like n-butyllithium, enhancing safety and scalability for industrial production.
The use of protecting groups such as MEM ensures high selectivity and prevents side reactions during halogenation and coupling steps.
The palladium-catalyzed Suzuki coupling is a robust and widely accepted method for assembling substituted heterocycles with multiple halogen substituents.
Oxidation with tert-butyl hydroperoxide and iodine is efficient for introducing the carboxylic acid functionality, critical for the biological activity of the final compound.
The overall synthetic route balances atom economy, yield, and operational simplicity, making it suitable for both research and industrial scale-up.
Summary Table of Key Physical and Chemical Data (from PubChem and Merck)
Q & A
Q. Table 1: Representative Synthetic Steps
| Step | Reaction Type | Key Reagents/Conditions | Purpose | Reference |
|---|---|---|---|---|
| 1 | Cyclization | POCl₃, reflux | Core formation | |
| 2 | Bromination | NBS, DMF, 80°C | Bromo substitution | |
| 3 | Iodination | I₂, Pd(OAc)₂, DMF | Iodo substitution |
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- X-ray Crystallography : Programs like SHELXL and OLEX2 are used for solving and refining crystal structures. SHELXL is particularly effective for handling heavy atoms (Br, I) and disordered tert-butyl groups .
- NMR Spectroscopy : ¹H/¹³C NMR and 2D experiments (e.g., COSY, HSQC) resolve substituent positions and confirm regioselectivity.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and halogen isotope patterns .
Q. Table 2: Key Crystallographic Parameters
| Software | Feature | Application | Reference |
|---|---|---|---|
| SHELXL | Twin refinement | Handling disordered tert-butyl groups | |
| OLEX2 | Graphical interface | Real-time structure visualization |
Basic: How can researchers evaluate the biological potential of this compound?
Answer:
- In vitro assays : Test antimicrobial/antiviral activity via MIC (Minimum Inhibitory Concentration) assays.
- Molecular Docking : Use software like AutoDock to predict binding affinity with target proteins (e.g., viral proteases) .
- ADMET profiling : Assess solubility, metabolic stability, and toxicity using computational tools like SwissADME .
Advanced: How are crystallographic data contradictions resolved during refinement?
Answer:
Discrepancies (e.g., thermal motion in tert-butyl groups) are addressed by:
- Twin Refinement : SHELXL’s twin law feature models twinned crystals .
- Cross-Validation : Validate against NMR data or alternative software (e.g., OLEX2) .
- Constraints : Apply geometric restraints to disordered regions while refining occupancy ratios .
Advanced: What computational methods analyze the electronic structure and reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The B3LYP/6-31G(d) basis set is standard for halogenated heterocycles .
- Vibrational Analysis : Simulate IR spectra to correlate with experimental data and confirm functional groups .
- Solvent Effects : Use PCM (Polarizable Continuum Model) to study solvation behavior .
Q. Table 3: DFT Parameters for Electronic Analysis
| Parameter | Value | Purpose | Reference |
|---|---|---|---|
| Basis Set | 6-31G(d) | Optimize geometry | |
| Functional | B3LYP | Energy calculation |
Advanced: How can reaction yields be optimized during halogenation steps?
Answer:
- Catalyst Screening : Test Pd(0)/Pd(II) catalysts for iodination efficiency .
- Temperature Control : Maintain 60–80°C to balance reactivity and side reactions.
- Purification : Use preparative HPLC to isolate pure products from halogenation byproducts .
Advanced: What stability challenges arise under acidic/basic conditions?
Answer:
- Acidic Conditions : The tert-butyl group may undergo hydrolysis. Stability tests in H₂SO₄ (e.g., 24-hour exposure at 25°C) assess degradation .
- Basic Conditions : The oxazolo ring may open. Monitor via pH-dependent NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
